4-(2,3-Difluorophenyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYBBJRBAPZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685530 | |
| Record name | 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-01-8 | |
| Record name | 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorophenol and 2-methoxyphenol.
Coupling Reaction: A common method involves a Suzuki-Miyaura coupling reaction, where 2,3-difluorophenylboronic acid is coupled with 2-methoxyphenyl halide in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a suitable solvent like toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Difluorophenyl)-2-methoxyphenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-(2,3-Difluorophenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Halogenated Derivatives
- 4-(2-Chloropropyl)-2-Methoxyphenol: Synthesized via hydrohalogenation of eugenol, this derivative demonstrates increased antimicrobial activity compared to non-halogenated precursors. The chlorine atom enhances lipophilicity, improving interaction with microbial membranes .
- 3-(2,3-Difluorophenyl)Phenol (dFPP2): Lacking the methoxy group, this analog shows reduced solubility in polar solvents. However, the 2,3-difluorophenyl moiety contributes to virulence suppression in Staphylococcus aureus, highlighting the importance of fluorine positioning for target specificity .
Methoxy vs. Hydroxy Substituents
- 4-((1E)-3-Hydroxy-1-Propenyl)-2-Methoxyphenol: The propenyl side chain and hydroxyl group confer analgesic properties, as observed in GC-MS studies. The methoxy group at position 2 stabilizes the aromatic ring, contrasting with hydroxylated analogs that may undergo oxidation more readily .
Pharmacological and Enzymatic Activity
- Acetylcholinesterase Inhibition: Eugenol derivatives with hydroxypropyl and phenoxy groups exhibit strong inhibition (KI: 90.10 ± 0.01 nM), suggesting that bulkier substituents enhance binding affinity.
Physicochemical Properties
- Lipophilicity: Fluorine and chlorine substituents increase logP values, enhancing membrane permeability. For example, dFPP2 (logP ~2.1) is more lipophilic than non-halogenated phenols .
- Thermal Stability: Methoxy groups improve thermal stability compared to hydroxylated analogs. For instance, 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol decomposes at ~180°C, whereas hydroxylated derivatives degrade at lower temperatures .
Q & A
Q. How can researchers evaluate the metabolic stability of 4-(2,3-Difluorophenyl)-2-methoxyphenol in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
